molecular formula C20H21N7O3 B2663455 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1797717-40-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2663455
CAS No.: 1797717-40-8
M. Wt: 407.434
InChI Key: PWKZAKSCHFCPQP-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various halides, azides, and catalysts such as copper(I) iodide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have been studied for their anticancer properties.

    3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound features a similar triazole-pyridine structure and is used in coordination chemistry.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is unique due to its combination of triazole, pyrimidine, and piperidine rings, which confer specific chemical and biological properties

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a novel synthetic derivative belonging to the class of triazole-containing compounds. This class has gained attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine and a piperidine moiety, along with a benzo[d][1,4]dioxin substituent. This complex structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and other ESKAPE pathogens. The presence of the pyrimidine ring enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and Aspergillus fungi. The compound's structural components may enhance its binding affinity to fungal enzymes involved in sterol biosynthesis, making it a candidate for further antifungal studies .

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of this compound may allow for selective targeting of cancerous cells while minimizing effects on normal cells. Preliminary in vitro studies have shown promising results against various cancer cell lines .

Case Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives demonstrated that compounds similar to our target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against M. tuberculosis. This suggests that our compound may possess similar or enhanced activity due to its unique structural features .

Case Study 2: Anticancer Evaluation

In vitro assays performed on derivatives of the target compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549). The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialEffective against ESKAPE pathogens
AntifungalInhibition of fungal growth
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(25-15-1-2-16-17(9-15)30-8-7-29-16)14-3-5-26(6-4-14)18-10-19(23-12-22-18)27-13-21-11-24-27/h1-2,9-14H,3-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKZAKSCHFCPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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